molecular formula C11H16N4OS B2850247 1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2190311-79-4

1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2850247
CAS RN: 2190311-79-4
M. Wt: 252.34
InChI Key: SQPNLZIAACYIBN-UHFFFAOYSA-N
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Description

The compound “1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are common in pharmacology and appear in medications such as cephazolin and acetazolamide .


Synthesis Analysis

Thiadiazoles are rarely synthesized but are fairly common in pharmacology . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Four possible structures exist depending on the relative positions of the heteroatoms .


Chemical Reactions Analysis

Thiadiazoles are synthesized via reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in pharmacology. As thiadiazoles are common in pharmacology , there could be potential for this compound in medicinal chemistry.

properties

IUPAC Name

1-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-3-10(16)14-5-4-6-15(8-7-14)11-12-9(2)13-17-11/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNLZIAACYIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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